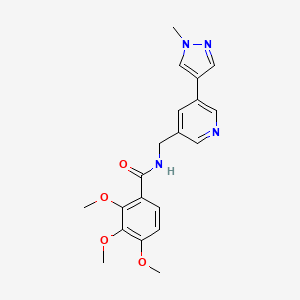

2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with three methoxy groups (positions 2, 3, and 4) and an N-linked pyridinylmethyl-pyrazole moiety. Its structure is characterized by:

Properties

IUPAC Name |

2,3,4-trimethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)14-7-13(8-21-10-14)9-22-20(25)16-5-6-17(26-2)19(28-4)18(16)27-3/h5-8,10-12H,9H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZQLYQIAANJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole-Pyridine Intermediate Synthesis

A modified Knorr-type condensation (PMC6152652) facilitates the formation of the pyrazole-pyridine core:

Functionalization and Reduction

- Bromination : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 5°C introduces bromine at the pyridine C5 position.

- Methylation : Methylmagnesium chloride (MeMgCl) in THF at 0–5°C achieves C4 methylation.

- Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) converts nitriles or nitro groups to primary amines.

Amide Bond Formation

Coupling the benzoic acid and amine components is achieved via two primary methods:

Acid Chloride Route

- Step 1 : Convert 2,3,4-trimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) at reflux (70°C, 2 hours).

- Step 2 : React the acid chloride with (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 hours).

- Yield : 65–75% after column chromatography.

Carbodiimide-Mediated Coupling

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

- Conditions : DMF solvent, room temperature, 24 hours.

- Yield : 80–88% with reduced side-product formation compared to the acid chloride method.

Optimization and Challenges

Solvent and Catalyst Effects

Purification Strategies

- Recrystallization : Ethanol/water (1:3) yields high-purity 2,3,4-trimethoxybenzoic acid (≥98% purity).

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the final amide with >95% purity.

Data Tables

Table 1: Comparative Analysis of Amide Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride | SOCl₂, DCM, TEA | 65–75 | 90–92 |

| EDCI/HOBt | EDCI, HOBt, DMF | 80–88 | 95–98 |

Table 2: Key Intermediates and Characterization

| Intermediate | Molecular Formula | Melting Point (°C) | [1H NMR (CDCl₃)] δ (ppm) |

|---|---|---|---|

| 2,3,4-Trimethoxybenzoic acid | C₁₀H₁₂O₅ | 158–160 | 3.85 (s, 9H), 6.45 (s, 2H) |

| (5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine | C₁₀H₁₂N₄ | 112–114 | 2.45 (s, 3H), 8.15 (s, 1H) |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

Reduction: : The pyrazolyl-pyridine moiety can be reduced to form different derivatives.

Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide) can be used.

Reduction: : Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reducing agents like LiAlH₄ (lithium aluminium hydride).

Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of trimethoxybenzoic acid derivatives.

Reduction: : Formation of pyrazolyl-pyridine derivatives.

Substitution: : Formation of various amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity, including anti-cancer properties by inhibiting tubulin.

Medicine

The compound's biological activity makes it a candidate for drug development. Its ability to interact with various molecular targets suggests potential therapeutic applications, particularly in cancer treatment.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity profile make it suitable for creating novel compounds with specific properties.

Mechanism of Action

The mechanism by which 2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts cell division, leading to anti-cancer effects. The specific pathways involved include the disruption of microtubule dynamics, which is crucial for cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides with Pyrazole/Pyridine Moieties

3,4-Dimethoxy-N-(5-Phenyl-1H-Pyrazol-3-yl)Benzamide (4Y0)

- Structure : Benzamide with two methoxy groups (3,4 positions) and a phenyl-substituted pyrazole.

- Key differences : Lacks the 2-methoxy group and pyridinylmethyl linkage. The phenyl group may reduce solubility compared to the pyridinylmethyl group in the target compound.

- Implications : Reduced electron-donating effects and steric bulk compared to the trimethoxy analog .

3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide

Thiazole-Based Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and analogs feature:

- Thiazole core : Replaces the pyridinylmethyl-pyrazole system.

- Dichlorobenzamide : Introduces electron-withdrawing groups, contrasting with the electron-donating trimethoxy groups.

- Biological relevance : Thiazole derivatives are often associated with kinase inhibition or antimicrobial activity, suggesting divergent applications compared to the target compound .

HDAC Inhibitors with Benzamide Moieties ()

- MS275 (Entinostat): Contains a pyridinylmethyl carbamate and phenylcarbamate group. Used as a Class I HDAC inhibitor.

- Tubastatin A : Features a benzamide linked to a tetrahydro-pyridoindole group, selective for HDAC4.

- Comparison: The target compound’s trimethoxy benzamide and pyridinylmethyl-pyrazole may position it as a novel HDAC inhibitor with distinct isoform selectivity .

Quinazoline and Imidazole Derivatives (–5)

- Compound 25 () : Quinazoline core with trifluoromethyl and piperazine groups. Designed for kinase inhibition.

- Ponatinib analogs () : Imidazole-based benzamides with trifluoromethyl substituents.

- Structural contrast : The target compound’s pyridinylmethyl-pyrazole system lacks the kinase-targeting quinazoline or imidazole motifs, suggesting different pharmacological targets .

Structural and Functional Analysis Table

Biological Activity

2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzamide Core : This can be achieved through the reaction of 2,3,4-trimethoxybenzoic acid with an appropriate amine under amide coupling conditions.

- Introduction of the Pyrazolyl-Pyridine Moiety : This step involves the reaction of the benzamide intermediate with a pyrazolyl-pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- MCF7 (breast cancer) : The compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM .

- NCI-H460 (lung cancer) : Demonstrated a growth inhibition concentration (GI50) of 12.50 µM and a lethal concentration (LC50) of 42.30 µM .

A comparative analysis with similar compounds indicates that the presence of the methoxy groups and the pyrazolyl-pyridine moiety enhances its biological activity compared to other benzamides lacking these features.

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins and cyclin-dependent kinases . The methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMSO or acetonitrile | |

| Temperature | 80–100°C for coupling reactions | |

| Catalyst | Pd(PPh₃)₄ for cross-coupling | |

| Reaction Time | 12–24 hours |

Characterization via 1H NMR and LC-MS is critical to confirm intermediate purity .

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and pyrazole protons (δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .

- LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, O ratios (±0.3% tolerance) .

Advanced Question: How can computational methods predict the biological activity of this compound?

Answer:

In Silico Prediction :

- Use PASS software to predict antimicrobial or kinase-inhibitory activity based on structural analogs .

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like EGFR or COX-2 .

Validation : Follow with in vitro assays (e.g., MIC for antimicrobial activity, kinase inhibition assays) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Variation of Substituents :

- Assay Design :

Advanced Question: What computational modeling strategies can elucidate its mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced Question: How to address solubility limitations in biological assays?

Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Solid Dispersion : Prepare with polymers like PVP-K30 to enhance aqueous solubility .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

- Replicate Assays : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum content) .

- Control for Purity : Re-characterize the compound via HPLC (>95% purity) to rule out degradation .

Advanced Question: What analytical methods identify degradation products under stress conditions?

Answer:

- Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic hydrolysis .

- LC-MS/MS : Identify degradation products (e.g., demethylated benzamide or pyrazole ring cleavage) .

Advanced Question: How to develop a validated HPLC method for quantifying this compound?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid.

- Validation Parameters :

Advanced Question: How to determine crystallinity and polymorphic forms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.